molecular formula C10H20N2O2 B13549336 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13549336
M. Wt: 200.28 g/mol
InChI Key: UNSRVHBCWJZHKI-UHFFFAOYSA-N
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Description

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid (CAS 1539913-01-3) is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . Its structure features a piperidine ring with a primary amine functional group at the 3-position, which is linked to a 2,2-dimethylpropanoic acid chain. This specific architecture suggests potential as a building block in medicinal chemistry, particularly in the design of protease inhibitors. Patent literature indicates that derivatives of this compound are explored as furin inhibitors . Furin is a protease involved in the activation of various pathogenic proteins, making its inhibitors a significant area of research for therapeutic development. The compound is offered for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this molecule as a key synthetic intermediate for constructing more complex bioactive compounds. For laboratory handling, the neutral form of the compound is typically supplied, while the related dihydrochloride salt (CAS 2418667-68-0) is also available for researchers requiring enhanced solubility . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C10H20N2O2/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12/h8H,3-7,11H2,1-2H3,(H,13,14)

InChI Key

UNSRVHBCWJZHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCCC(C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Route via Activation of Carboxylic Acid Derivatives

Step 1: Activation of the Carboxylic Acid

  • The process begins with the activation of a suitable precursor, such as 2,2-dimethylpropanoic acid or its derivatives, using reagents like oxalyl chloride or carbodiimides (e.g., DCC, EDC).
  • For example, oxalyl chloride converts the acid into an acyl chloride, which is more reactive for subsequent amidation.

Step 2: Nucleophilic Attack by 3-Aminopiperidine

  • The activated acid chloride reacts with 3-aminopiperidine under controlled conditions (often in an inert solvent like dichloromethane) to form the amide linkage, yielding the intermediate 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid .

Step 3: Purification

  • The crude product is purified through recrystallization or chromatography, often followed by characterization via NMR, IR, and mass spectrometry.

Route via Ester Intermediates

  • An alternative involves synthesizing ester derivatives such as methyl or benzyl esters of the acid, which are then coupled with 3-aminopiperidine .
  • The ester is later hydrolyzed under acidic or basic conditions to obtain the free acid.

Specific Preparation Data and Conditions

Step Reagents Conditions Purpose References
Activation Oxalyl chloride or carbodiimide 0-25°C, inert atmosphere Convert acid to acyl chloride or active ester ,
Coupling 3-Aminopiperidine In dry dichloromethane or DMF Amide bond formation ,
Hydrolysis Aqueous acid or base Reflux or room temperature Convert esters to free acid General organic synthesis protocols

Research Discoveries and Patent Data

  • A patent (US9522915B2) describes a method for synthesizing intermediates related to linagliptin , involving similar activation and coupling strategies, which can be adapted for the synthesis of This compound (patent details summarized in).
  • The process involves the formation of amino acid derivatives via coupling of 3-aminopiperidine with activated carboxylic acids, followed by purification steps.

Data Tables Summarizing Synthesis Parameters

Parameter Typical Range Notes References
Activation reagent Oxalyl chloride, carbodiimides Ensures high yield of acyl intermediates ,
Reaction temperature 0°C to room temperature To control selectivity and prevent side reactions ,
Solvent Dichloromethane, DMF Anhydrous conditions preferred ,
Reaction time 1-24 hours Dependent on reagent and scale ,

Summary of Key Research Findings

  • The synthesis of This compound is well-established via amide bond formation using activated carboxylic acids and 3-aminopiperidine .
  • Patent literature confirms the effectiveness of using acyl chlorides or carbodiimide-mediated coupling.
  • Optimization of reaction conditions (temperature, solvent, reagent equivalents) is critical for high yield and purity.
  • Purification techniques such as recrystallization from suitable solvents or chromatography are routinely employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .

Scientific Research Applications

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the 2,2-dimethylpropanoic acid backbone but differ in substituents, leading to distinct physicochemical and biological properties:

PPARα/δ and PPARα/γ Dual Activators
  • 73a: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid
  • 73b: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,6-dimethylphenoxy)-2,2-dimethylpropanoic acid Key Features: These compounds act as dual PPARα/δ (73a) and PPARα/γ (73b) activators, with potency comparable to the reference compound Wy-14643 .
cPLA2 Inhibitor (MK-886)
  • Structure: 3-[1-(4-chlorobenzyl)-5-isopropyl-3-(tert-butylthio)-1H-indol-2-yl]-2,2-dimethylpropanoic acid Key Features: MK-886 is a potent inhibitor of cytosolic phospholipase A2 (cPLA2), a key enzyme in inflammatory pathways . The indole core with chlorobenzyl and tert-butylthio groups enhances hydrophobic interactions with enzyme pockets. Differentiation: The bulky indole substituent contrasts sharply with the compact aminopiperidine group, suggesting divergent target selectivity. MK-886’s higher molecular weight (≈500 g/mol) may also affect pharmacokinetics compared to the lighter aminopiperidine derivative (219.59 g/mol).
Aryl-Substituted Derivatives
  • 7-34: 3-(2,4-difluorophenyl)-2,2-dimethylpropanoic acid
  • 7-57: 3-([1,1'-biphenyl]-4-yl)-2,2-dimethylpropanoic acid Key Features:
  • 7-57: The biphenyl moiety increases aromatic surface area, which could favor π-π stacking in receptor binding . Differentiation: Both lack the basic amine of the aminopiperidine derivative, reducing solubility but increasing passive diffusion across lipid membranes.

Biological Activity

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid (also known as dihydrochloride salt) is a compound with significant implications in biological research, particularly in the study of enzyme interactions and potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 245.1 g/mol
  • CAS Number : 2418667-68-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing several biochemical pathways. The compound's structure allows it to engage in specific binding interactions that modulate enzyme activity, particularly in protein kinases like glycogen synthase kinase 3 (GSK-3) which is implicated in numerous diseases including Alzheimer's disease .

Enzyme Interaction Studies

Research indicates that this compound is utilized in studies focusing on enzyme interactions. For example, it has been employed to explore the binding affinities and kinetic parameters of various enzymes, contributing to a better understanding of metabolic pathways.

Therapeutic Potential

The compound shows promise in drug development due to its ability to inhibit specific enzymes linked to disease progression. Notably, it has been investigated for its potential as a GSK-3 inhibitor, which is crucial for developing treatments for conditions such as diabetes and neurodegenerative diseases .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental setups:

  • Structure-Activity Relationship (SAR) Studies :
    • A series of derivatives based on this compound were synthesized to evaluate their inhibitory potency against GSK-3β. The results indicated that modifications to the piperidine ring significantly affect biological activity and metabolic stability .
    • The most potent derivatives exhibited IC50 values in the nanomolar range, showcasing enhanced efficacy compared to parent compounds .
  • Case Study: GSK-3 Inhibition :
    • A study highlighted the role of this compound in inhibiting GSK-3β activity. The introduction of specific substituents improved both potency and metabolic stability, demonstrating the importance of structural modifications in drug design .
    • The findings suggest that compounds with similar scaffolds could serve as leads for developing new therapeutic agents targeting GSK-3β.

Data Table: Summary of Biological Activity Studies

Study ReferenceTarget EnzymeIC50 Value (nM)Notes
GSK-3β480Enhanced stability with structural modifications
GSK-3β360Improved potency through amide bond introduction
Various EnzymesN/AUsed as a building block for enzyme interaction studies

Q & A

Q. What are the common synthetic routes for 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid, and how are protecting groups utilized in its synthesis?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Amino Group Protection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during coupling reactions .
  • Coupling Reactions : Activation of carboxylic acid moieties with reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation, followed by deprotection under acidic conditions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product.
  • Reference : Commercial building blocks (e.g., EN300-26678019) from suppliers like Enamine Ltd. provide pre-protected intermediates, streamlining synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., 219.59 g/mol for the dihydrochloride form) and detects impurities .
  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., dimethyl groups at C2) and piperidine ring conformation.
  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry predicts CCS values (e.g., [M+H]+ ≈ 143.6 Ų) for structural validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : The B97-D functional, which includes dispersion corrections, is ideal for modeling non-covalent interactions (e.g., amine-carboxylic acid hydrogen bonding) and reaction pathways .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability of the piperidine ring in aqueous environments.
  • Reference : Predicted CCS values align with DFT-optimized geometries for gas-phase studies .

Q. How does the 3-aminopiperidine moiety influence the compound's interaction with biological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Amine Protonation : The basic amine (pKa ~10) facilitates binding to acidic residues in enzymes or receptors.
  • Conformational Rigidity : The piperidine ring restricts rotational freedom, enhancing target selectivity.
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to protein targets.
  • In Vitro Assays : Test inhibition of enzymes (e.g., proteases) using fluorogenic substrates.
  • Reference : Analogous compounds with substituted piperidines show modulated bioactivity due to steric and electronic effects .

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